

# Application Notes and Protocols for the Fabrication of MnAs-Based Spintronic Devices

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## Compound of Interest

Compound Name: *Manganese arsenide*

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These application notes provide a comprehensive overview of the fabrication processes for creating **manganese arsenide** (MnAs)-based spintronic devices. The following sections detail the necessary protocols for thin film growth, nanowire fabrication, and the integration of MnAs into magnetic tunnel junctions (MTJs), supported by quantitative data and experimental workflows.

## Data Presentation

### Table 1: Molecular Beam Epitaxy (MBE) Growth Parameters for MnAs Thin Films on GaAs (001) Substrates

Parameter	Value	Reference
Substrate	Semi-insulating GaAs (001)	[1]
GaAs Buffer Layer Thickness	100 nm	[1]
GaAs Buffer Layer Growth Temp.	600 °C	[1]
Substrate Temp. for MnAs Growth	200 - 250 °C	[1]
MnAs Film Thickness	1 - 200 nm	[1]
MnAs Growth Rate	~50 nm/hr	[1][2]
As/Mn Flux Ratio	2.0 - 5.0 (Arsenic-rich)	[2]
Post-growth Annealing Temp.	400 °C	[2]
Post-growth Annealing Duration	1 - 2 minutes	[2]

**Table 2: Nanowire Fabrication Parameters for MnAs/GaAs Heterostructures**

Parameter	Value	Reference
Initial Heterostructure	25 nm Type-A MnAs / 1.5 $\mu$ m n-GaAs	[3]
Electron Beam Lithography Resist	Negative maN-2403	[3]
Nanowire Diameters	75 nm - 500 nm	[3]
Etching Technique	Reactive Ion Etch (RIE)	[3]
RIE Gas Mixture	Cl <sub>2</sub> and Ar	[3]
Cl <sub>2</sub> Flow Rate	1 sccm	[3]
Ar Flow Rate	20 sccm	[3]
RF Power	50 W	[3]
Chamber Pressure	10 mT	[3]

## Experimental Protocols

### Protocol 1: Molecular Beam Epitaxy (MBE) Growth of MnAs Thin Films on GaAs (001)

This protocol describes the growth of single-crystalline ferromagnetic MnAs thin films on gallium arsenide substrates. Two distinct epitaxial orientations, termed Type A and Type B, can be achieved by modifying the initial template layer.

1. Substrate Preparation: a. Load a semi-insulating GaAs (001) substrate into a conventional III-V MBE machine.[1] b. Grow a 100 nm thick undoped GaAs buffer layer at a substrate temperature of 600 °C.[1] c. Cool the substrate to 200 °C with both the Ga and As shutters closed.[1] This will result in a c(4x4) surface reconstruction.

2. Template Formation and MnAs Growth:

For Type-A MnAs: a. With the substrate at 200-220 °C, expose the c(4x4) GaAs surface to an As<sub>2</sub> flux. This creates a more As-rich, disordered c(4x4) surface.[2] b. Initiate MnAs growth by

opening the Mn shutter. The growth rate is typically set to ~50 nm/hr.[1][2] c. After 10 minutes of growth, increase the substrate temperature to 250 °C.[2]

For Type-B MnAs: a. On the clear c(4x4) GaAs surface at 200-220 °C, deposit one monolayer of Mn.[2] b. Following the Mn deposition, supply the As<sub>2</sub> flux to commence the growth of MnAs at a rate of ~50 nm/hr.[2] c. After 10 minutes, raise the substrate temperature to 250 °C.[2]

3. Post-Growth Annealing: a. After completing the growth, anneal the sample under an As<sub>2</sub> flux at 400 °C for 1-2 minutes to enhance structural and magnetic properties.[2]

## Protocol 2: Fabrication of MnAs/GaAs Freestanding Nanowires

This protocol details the fabrication of freestanding MnAs/GaAs nanowires using a top-down approach involving electron beam lithography and dry etching.[3]

1. Electron Beam Lithography: a. Start with a MnAs/n-GaAs heterostructure grown by MBE.[3] b. Spin-coat the sample with a negative electron beam resist, such as maN-2403.[3] c. Define the nanowire patterns using an electron beam lithography system. The patterns can create arrays of nanowires with diameters ranging from 75 nm to 500 nm.[3]

2. Reactive Ion Etching (RIE): a. Use the patterned resist as an etch mask.[3] b. Transfer the pattern to the MnAs/GaAs thin film using RIE.[3] c. The etching is performed with a Cl<sub>2</sub> and Ar gas mixture.[3] Set the gas flow rates to 1 sccm for Cl<sub>2</sub> and 20 sccm for Ar.[3] d. The RF power should be maintained at 50 W with a chamber pressure of 10 mT.[3]

3. Device Finalization (for electrical measurements): a. To prepare for electrical contacting, conformally coat the nanowires with a dielectric material.[3] b. Planarize the sample using a spin-on dielectric, such as polyimide.[3] c. Etch back the dielectric to expose the MnAs caps for the evaporation of metal contacts.[3]

## Protocol 3: General Fabrication of a Magnetic Tunnel Junction (MTJ)

While a specific protocol for a complete MnAs-based MTJ is not readily available in the literature, this general protocol outlines the key steps. MnAs would typically be used as one or

both of the ferromagnetic electrodes.

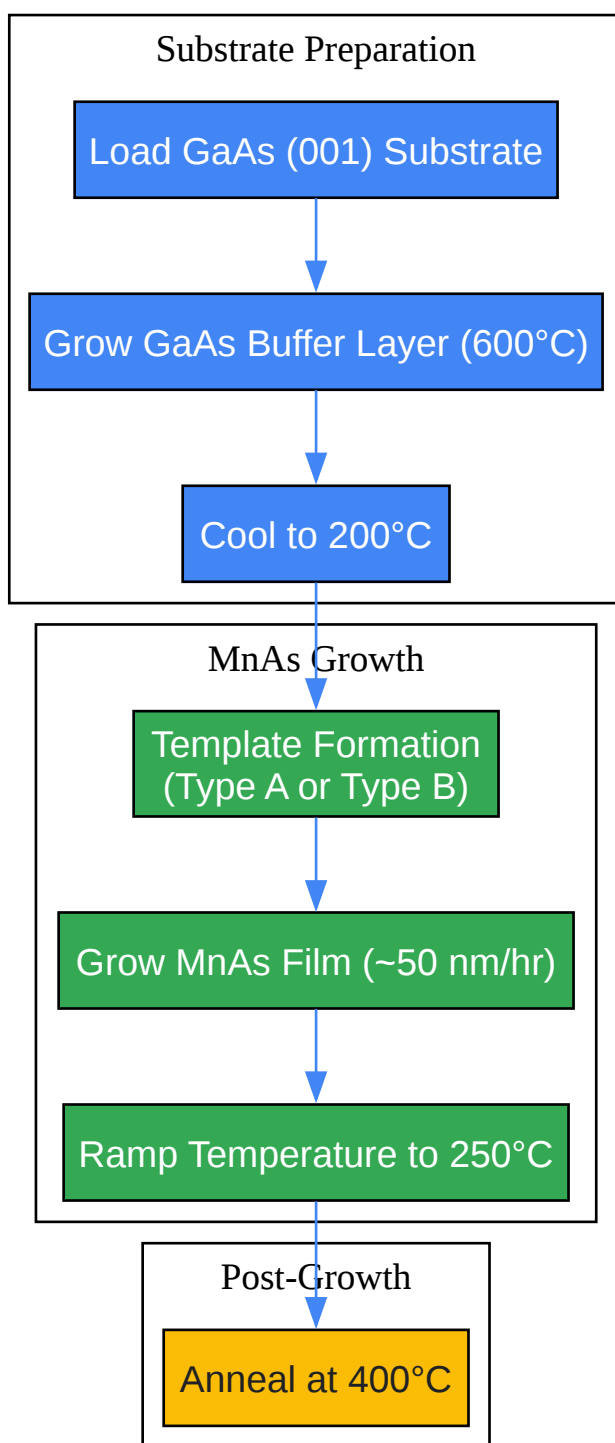
1. Thin Film Deposition: a. Deposit the multi-layered MTJ stack onto a suitable substrate (e.g., Si/SiO<sub>2</sub>) in a high-vacuum deposition system like an MBE or sputtering system.<sup>[1]</sup> b. A typical MTJ stack consists of a bottom electrode, a pinned ferromagnetic layer (e.g., MnAs), a thin insulating tunnel barrier (e.g., MgO), a free ferromagnetic layer (e.g., another layer of MnAs or a different ferromagnetic material), and a top electrode.<sup>[4]</sup>

2. Patterning of MTJ Pillars: a. Use a lithography technique, such as electron beam lithography or photolithography, to define the desired shape and size of the MTJ nanopillars.<sup>[3]</sup> b. Etch through the layers using ion milling or RIE to form the pillars.<sup>[3]</sup>

3. Dielectric Deposition and Planarization: a. Deposit an insulating material, like SiO<sub>2</sub>, to electrically isolate the individual MTJ pillars.<sup>[3]</sup> b. A chemical mechanical planarization (CMP) process may be used to create a flat surface, although for small substrates, an AFM-assisted lift-off process can be an alternative.<sup>[2]</sup>

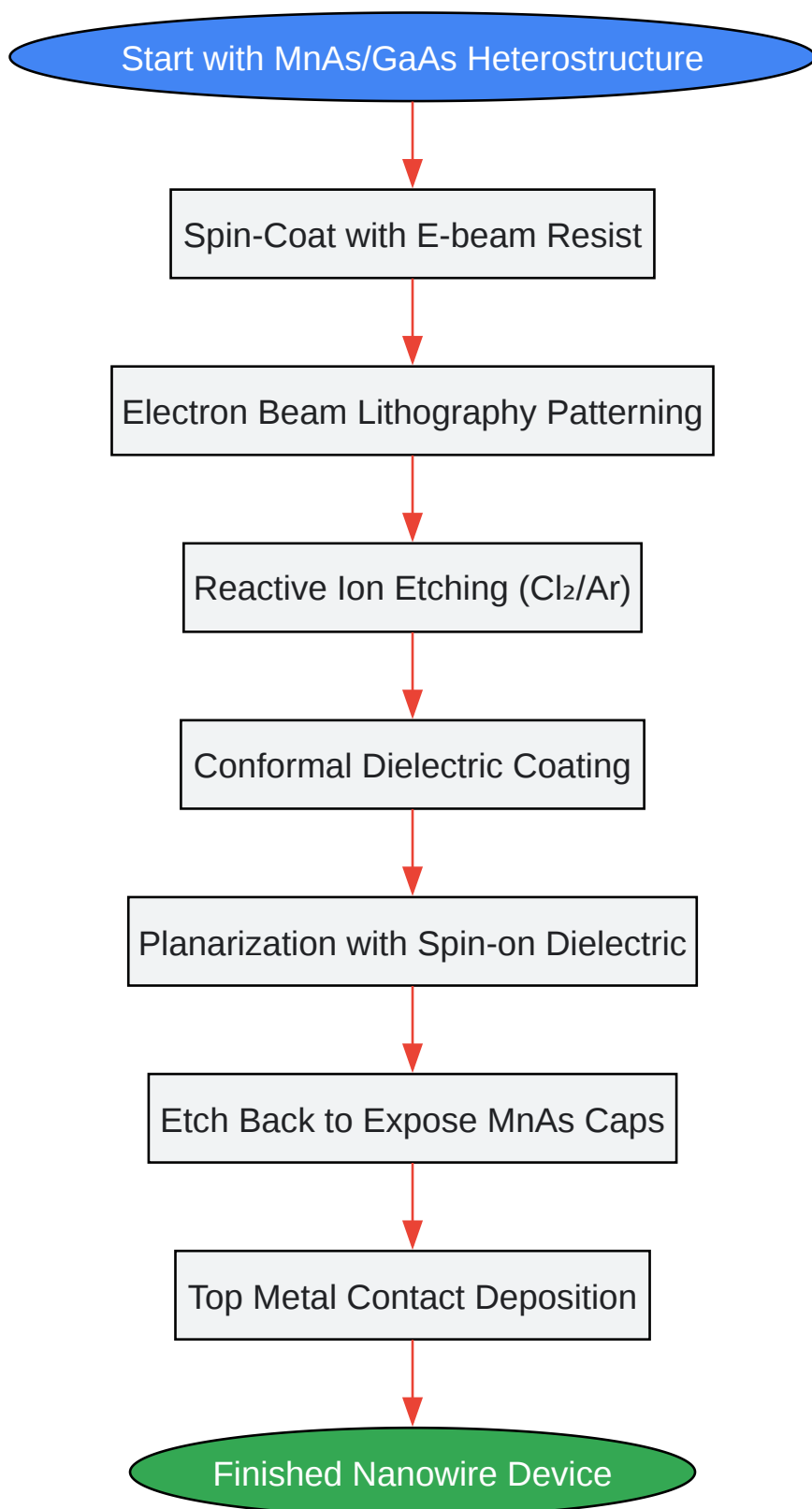
4. Top Contact Formation: a. Use another lithography and lift-off step to define and deposit the top metal contacts to the MTJ pillars.<sup>[2]</sup>

## Visualizations



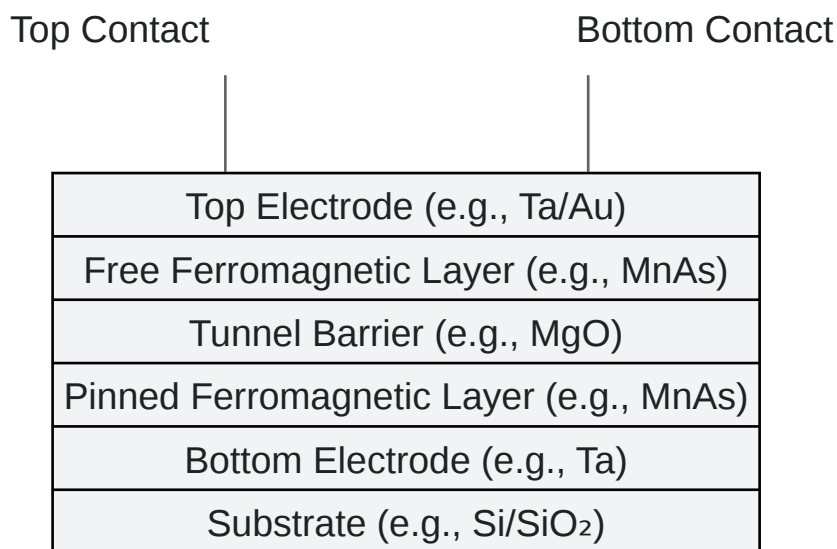
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Caption: Workflow for MBE growth of MnAs thin films.



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Caption: Fabrication workflow for MnAs/GaAs nanowires.



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Caption: General structure of a MnAs-based MTJ.

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